Cas no 10328-52-6 (N,N'-1,4-Phenylenebis2-bromoacetamide)

N,N'-1,4-Phenylenebis2-bromoacetamide structure
10328-52-6 structure
Product Name:N,N'-1,4-Phenylenebis2-bromoacetamide
CAS No:10328-52-6
MF:C10H10Br2N2O2
MW:350.006600856781
CID:192266
PubChem ID:269960
Update Time:2025-04-23

N,N'-1,4-Phenylenebis2-bromoacetamide Chemical and Physical Properties

Names and Identifiers

    • CTK1J9639
    • N,N'-(1,2-phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
    • N,N'-(1,4-phenylene)bis(2-bromoacetamide)
    • N,N'-1,4-Phenylenebis2-bromoacetamide
    • NSC-111715
    • DTXSID50908305
    • N,N'-1,4-Phenylenebis[2-bromoacetamide]
    • SCHEMBL15267699
    • NSC111715
    • 10328-52-6
    • Acetamide,n,n-1,4-phenylenebis[2-bromo-
    • G27728
    • 2-BROMO-N-[4-(2-BROMOACETAMIDO)PHENYL]ACETAMIDE
    • Acetamide,N,N'-1,4-phenylenebis[2-bromo-
    • DS-009580
    • Inchi: 1S/C10H10Br2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
    • InChI Key: WRTWJYGSNBGGRA-UHFFFAOYSA-N
    • SMILES: BrCC(NC1C=CC(=CC=1)NC(CBr)=O)=O

Computed Properties

  • Exact Mass: 347.9109
  • Monoisotopic Mass: 347.911
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.923
  • Boiling Point: 556.5°C at 760 mmHg
  • Flash Point: 290.3°C
  • Refractive Index: 1.699
  • PSA: 58.2
  • LogP: 2.49940

N,N'-1,4-Phenylenebis2-bromoacetamide Pricemore >>

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Additional information on N,N'-1,4-Phenylenebis2-bromoacetamide

Acetamide, N,N'-1,4-phenylenebis[2-bromo-]: Chemical Properties and Recent Research Applications

Acetamide, N,N'-1,4-phenylenebis[2-bromo-], with the CAS number 10328-52-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, consists of a phenylenebis backbone linked by acetamide groups, each substituted with a bromo group at the 2-position. The presence of these bromo substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The molecular structure of Acetamide, N,N'-1,4-phenylenebis[2-bromo-] (CAS no. 10328-52-6) can be described as a biphenyl derivative where the central phenylene ring is connected to two acetamide units through nitrogen atoms. The bromo groups at the 2-position of each phenyl ring introduce electrophilic centers, which can be exploited in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceuticals.

In recent years, this compound has been explored for its potential applications in drug discovery and material science. The bromo-substituted acetamide derivatives exhibit interesting physicochemical properties that make them suitable for use as building blocks in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop new ligands for metal-catalyzed reactions, which have implications in asymmetric synthesis and the production of enantiomerically pure compounds.

One of the most notable areas where Acetamide, N,N'-1,4-phenylenebis[2-bromo-] (CAS no. 10328-52-6) has been applied is in the synthesis of bioactive molecules. The phenylenebis core provides a rigid scaffold that can be functionalized to target specific biological pathways. Recent studies have demonstrated its utility in creating small-molecule inhibitors for enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical trials for their ability to disrupt key metabolic pathways that are overactive in tumor cells.

The reactivity of the bromo groups also allows for further derivatization, enabling chemists to tailor the properties of the compound for specific applications. For example, palladium-catalyzed cross-coupling reactions have been used to introduce aryl or vinyl groups at the positions adjacent to the bromo substituents. This strategy has led to the development of novel heterocyclic compounds that exhibit potent biological activities.

The pharmaceutical industry has been particularly interested in exploring the potential of this compound as a precursor for drug candidates. Its structural features make it a versatile platform for generating molecules with diverse pharmacological profiles. Researchers have synthesized analogs of this compound and evaluated their efficacy in models of inflammation and neurodegenerative diseases. Some derivatives have shown significant promise in reducing oxidative stress and modulating inflammatory responses.

Beyond pharmaceutical applications, Acetamide, N,N'-1,4-phenylenebis[2-bromo-] (CAS no. 10328-52-6) has found utility in materials science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of luminescent materials and catalysts. These materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and photocatalytic systems.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as 4-bromobenzoyl chloride and aniline derivatives. The key steps include nucleophilic substitution reactions to introduce the acetamide units and subsequent bromination to achieve the final structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research applications.

In conclusion, Acetamide, N,N'-1,4-phenylenebis[2-bromo-] (CAS no. 10328-52-6) is a versatile compound with significant potential in both pharmaceutical and materials science research. Its unique structural features and reactivity make it a valuable tool for chemists working on drug discovery and advanced materials development. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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